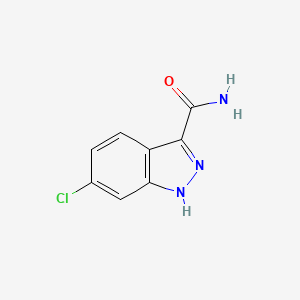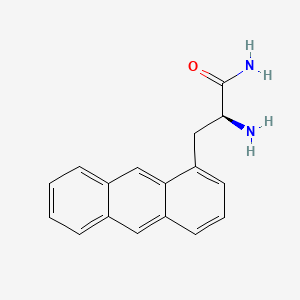
(S)-2-Amino-3-(anthracen-1-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-Amino-3-(anthracen-1-yl)propanamide is an organic compound that features an anthracene moiety attached to a propanamide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-3-(anthracen-1-yl)propanamide typically involves the following steps:
Starting Material: The synthesis begins with the preparation of (S)-2-Amino-3-(anthracen-1-yl)propanoic acid.
Amidation Reaction: The carboxylic acid group of (S)-2-Amino-3-(anthracen-1-yl)propanoic acid is converted to an amide group using reagents such as thionyl chloride (SOCl₂) followed by ammonia (NH₃) or an amine source.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and continuous flow systems can enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-Amino-3-(anthracen-1-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The anthracene moiety can be oxidized using reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Electrophiles such as alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Oxidized derivatives of the anthracene moiety.
Reduction: (S)-2-Amino-3-(anthracen-1-yl)propanamine.
Substitution: Substituted derivatives at the amino group.
Applications De Recherche Scientifique
(S)-2-Amino-3-(anthracen-1-yl)propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of organic electronic materials and fluorescent probes.
Mécanisme D'action
The mechanism of action of (S)-2-Amino-3-(anthracen-1-yl)propanamide involves its interaction with specific molecular targets. The anthracene moiety can intercalate with DNA, disrupting its structure and function. The amino and amide groups can form hydrogen bonds with biological macromolecules, influencing their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-2-Amino-3-(naphthalen-1-yl)propanamide: Similar structure with a naphthalene moiety instead of anthracene.
(S)-2-Amino-3-(phenanthren-1-yl)propanamide: Contains a phenanthrene moiety.
Uniqueness
(S)-2-Amino-3-(anthracen-1-yl)propanamide is unique due to the presence of the anthracene moiety, which imparts distinct electronic and photophysical properties. This makes it particularly useful in applications requiring fluorescence and electronic interactions.
Propriétés
Formule moléculaire |
C17H16N2O |
|---|---|
Poids moléculaire |
264.32 g/mol |
Nom IUPAC |
(2S)-2-amino-3-anthracen-1-ylpropanamide |
InChI |
InChI=1S/C17H16N2O/c18-16(17(19)20)10-14-7-3-6-13-8-11-4-1-2-5-12(11)9-15(13)14/h1-9,16H,10,18H2,(H2,19,20)/t16-/m0/s1 |
Clé InChI |
DISUPZBFCZDHBA-INIZCTEOSA-N |
SMILES isomérique |
C1=CC=C2C=C3C(=CC2=C1)C=CC=C3C[C@@H](C(=O)N)N |
SMILES canonique |
C1=CC=C2C=C3C(=CC2=C1)C=CC=C3CC(C(=O)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


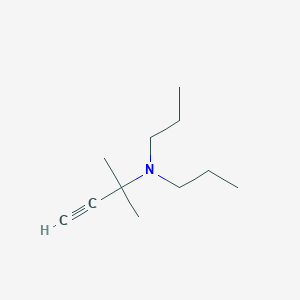
![(3aR,6R,6aR)-6-(2-methoxypropan-2-yloxymethyl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one](/img/structure/B13863224.png)
![2-methoxy-N1-methyl-N1-[2-(4-methylpiperazin-1-yl)ethyl]benzene-1,4-diamine](/img/structure/B13863232.png)
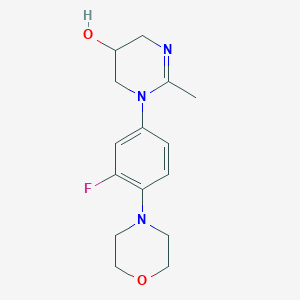
![2-[Bis(3,5-dimethylphenyl)methyl]pyrrolidine](/img/structure/B13863244.png)
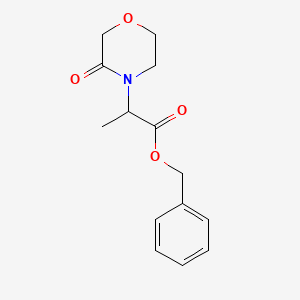
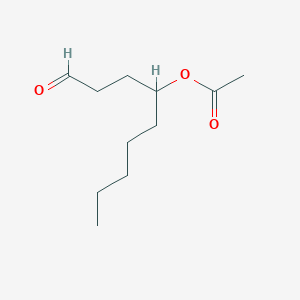


![6-Methyl-2-[2-(methyloxy)phenyl]-4(1H)-pyrimidinone](/img/structure/B13863271.png)
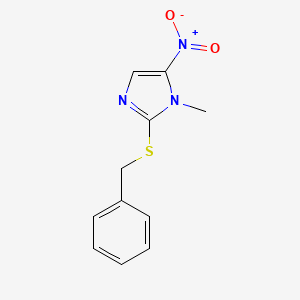
![N-[(2,5-dimethylpyrazol-3-yl)methyl]cyclopropanamine](/img/structure/B13863285.png)

